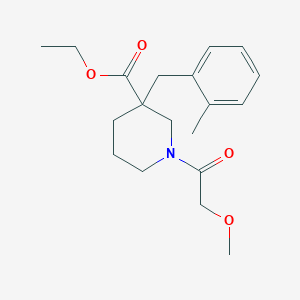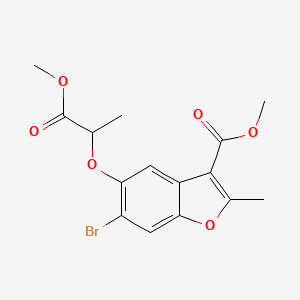
ethyl 1-(methoxyacetyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(methoxyacetyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate, also known as PMK glycidate, is a chemical compound commonly used in the synthesis of illicit drugs such as MDMA and methamphetamine. Due to its high demand in the illegal drug market, PMK glycidate has become a subject of interest in scientific research.
作用機序
The mechanism of action of ethyl 1-(methoxyacetyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate glycidate is not well understood, but it is believed to act as a precursor for the synthesis of MDMA and methamphetamine. These drugs are known to affect the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, leading to the characteristic effects of euphoria, increased sociability, and heightened alertness.
Biochemical and Physiological Effects:
ethyl 1-(methoxyacetyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate glycidate itself does not have any known biochemical or physiological effects. However, its conversion to MDMA and methamphetamine can have significant effects on the human body. These drugs are known to cause increased heart rate, blood pressure, body temperature, and dehydration. Long-term use of these drugs can lead to addiction, cognitive impairment, and other health problems.
実験室実験の利点と制限
Ethyl 1-(methoxyacetyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate glycidate is a useful compound for laboratory experiments due to its relatively simple synthesis method and its role as a precursor for the synthesis of illicit drugs. However, its use is limited by its association with illegal drug production and the ethical concerns that arise from such associations.
将来の方向性
Further research is needed to understand the mechanism of action of ethyl 1-(methoxyacetyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate glycidate and its role in the synthesis of illicit drugs. Additionally, the development of new methods for the detection and quantification of ethyl 1-(methoxyacetyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate glycidate in various samples can provide valuable information for law enforcement agencies and policymakers in their efforts to combat the illicit drug trade. Finally, the development of alternative precursors for the synthesis of MDMA and methamphetamine can help reduce the demand for ethyl 1-(methoxyacetyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate glycidate and other illicit drug precursors.
合成法
Ethyl 1-(methoxyacetyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate glycidate is synthesized through a multi-step process that involves the reaction of piperonal with nitroethane, followed by reduction with sodium borohydride. The resulting compound is then converted to ethyl 1-(methoxyacetyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate glycidate through the reaction with glycidol. The synthesis of ethyl 1-(methoxyacetyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate glycidate is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
Ethyl 1-(methoxyacetyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate glycidate has been extensively studied in the field of forensic chemistry as a precursor for the synthesis of illicit drugs. Researchers have developed methods for the detection and quantification of ethyl 1-(methoxyacetyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate glycidate in various samples, including seized drug samples and wastewater. The analysis of ethyl 1-(methoxyacetyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate glycidate in these samples can provide valuable information for law enforcement agencies and policymakers in their efforts to combat the illicit drug trade.
特性
IUPAC Name |
ethyl 1-(2-methoxyacetyl)-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-4-24-18(22)19(12-16-9-6-5-8-15(16)2)10-7-11-20(14-19)17(21)13-23-3/h5-6,8-9H,4,7,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVVYMGEWUAMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)COC)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197228 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-biphenylyl)-3-[(2-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4933274.png)

![2-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole hydrobromide](/img/structure/B4933282.png)
![6-bromo-3-[5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B4933292.png)

![8-methoxy-4-methyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B4933302.png)
![methyl 4-[5-(4-thiomorpholinylmethyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B4933308.png)

![1,3-dimethyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4933333.png)
![N-[1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-phenyl-2-(2-pyridinylthio)vinyl]benzamide](/img/structure/B4933342.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(2-furyl)ethanone hydrochloride](/img/structure/B4933349.png)
![6-[4-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4933364.png)
![N-(4-ethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4933366.png)
![3-(2-fluorophenyl)-5-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4933370.png)